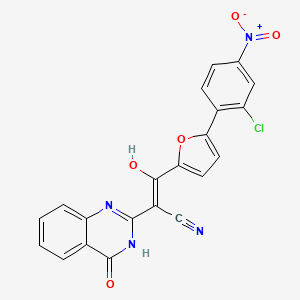

(Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClN4O5/c22-15-9-11(26(29)30)5-6-12(15)17-7-8-18(31-17)19(27)14(10-23)20-24-16-4-2-1-3-13(16)21(28)25-20/h1-9,27H,(H,24,25,28)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGTSBARVWJBX-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the chloro and nitro groups: Chlorination and nitration reactions can be used to introduce the chloro and nitro groups onto the phenyl ring.

Formation of the quinazolinone moiety: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

Coupling reactions: The final step involves coupling the furan and quinazolinone intermediates with acrylonitrile under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological assays: Used in assays to study enzyme interactions and inhibition.

Medicine

Drug development: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry

Materials science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog 1: (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile (CAS 476673-42-4)

Key Differences :

- Core Structure: The analog replaces the furan and quinazolinone groups with a thiazole ring and a 4-hydroxy-3-nitrophenyl substituent.

- Molecular Weight: 383.8 g/mol (analog) vs. ~453.8 g/mol (target compound), reflecting the latter’s larger quinazolinone and furan systems.

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Analog (CAS 476673-42-4) |

|---|---|---|

| Molecular Formula | C₂₃H₁₃ClN₄O₅ (estimated) | C₁₈H₁₀ClN₃O₃S |

| Molecular Weight | ~453.8 g/mol | 383.8 g/mol |

| Key Functional Groups | Nitro, chloro, hydroxy, acrylonitrile, dihydroquinazolinone | Nitro, chloro, hydroxy, acrylonitrile, thiazole |

| Solubility (Predicted) | Moderate (polar aprotic solvents, e.g., DMF*) | Likely similar (DMF used for crystallization) |

| Hydrogen-Bonding Sites | 4 (hydroxy, quinazolinone carbonyl, nitrile) | 3 (hydroxy, nitrile, thiazole N) |

*DMF = dimethylformamide

Structural Analog 2: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

Key Differences :

- Heterocyclic Systems: This compound (from ) employs pyrazole and triazole rings instead of furan and quinazolinone.

- Stereoelectronic Effects : Fluorine substituents enhance electronegativity and metabolic stability, whereas the target compound’s nitro group may confer stronger electron-withdrawing effects, altering reactivity .

- Crystallinity: Both compounds crystallize in triclinic systems (P¯I symmetry), but the target compound’s planar quinazolinone vs. the analog’s perpendicular fluorophenyl group may lead to divergent packing efficiencies .

Research Findings and Implications

- Synthetic Accessibility: highlights high yields (>80%) for analogs via cyclocondensation, suggesting that the target compound’s synthesis may require similar optimization for furan-quinazolinone coupling .

- Biological Relevance: While direct data are absent, the quinazolinone moiety is associated with kinase inhibition in literature, contrasting with thiazole-based analogs often explored as antimicrobials .

- Stability Concerns : The nitro group in the target compound may increase susceptibility to photoreduction compared to fluorine-stabilized analogs, necessitating stability studies .

Actividad Biológica

The compound (Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, a complex organic molecule, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound features a furan ring substituted with a chloro-nitrophenyl group and a quinazolinone moiety. This unique configuration is believed to contribute to its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C18H14ClN3O4 |

| Molecular Weight | 373.77 g/mol |

| Solubility | Soluble in DMSO; sparingly soluble in water |

| Melting Point | Not specified in literature |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:

- Cell Lines Tested : MCF-7 (breast), DLD-1 (colon), AGS (gastric)

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 1.57 to 13.3 μM across different cell lines, indicating its potential as a therapeutic agent against multiple types of cancer .

The proposed mechanism involves the induction of apoptosis in cancer cells via mitochondrial pathways. The compound appears to activate caspase-independent apoptotic pathways, which may enhance its therapeutic efficacy while minimizing damage to normal cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical mediators in inflammatory processes:

- Inhibition Potency : The compound demonstrated moderate inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM, comparable to known COX inhibitors like Celecoxib .

Case Studies and Research Findings

- Study on Anticancer Efficacy :

- COX Inhibition Study :

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The synthesis of acrylonitrile derivatives typically involves Knoevenagel condensation or Michael addition reactions. Key steps include temperature control (e.g., reflux in ethanol) and catalysts like piperidine. Characterization requires multinuclear NMR (¹H, ¹³C) to confirm stereochemistry, IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹), and X-ray crystallography for absolute configuration validation. Melting points and Rf values (e.g., 0.45 in ethyl acetate/hexane) are critical for purity assessment .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

The Z-configuration is confirmed via NOESY NMR (nuclear Overhauser effect between α-hydrogen and adjacent aromatic protons) and single-crystal X-ray diffraction. For example, in similar acrylonitriles, dihedral angles between aromatic planes and the acrylonitrile group (e.g., 3.5–8.2°) and intermolecular hydrogen bonds (O–H···N) stabilize the Z-form .

Q. What spectroscopic markers distinguish the quinazolinone and nitrophenyl moieties?

- Quinazolinone : IR carbonyl stretch at ~1680 cm⁻¹; ¹H NMR signals for NH (δ 10.2–11.5 ppm) and C4-oxygen (δ 7.8–8.1 ppm).

- Nitrophenyl : Strong NO₂ asymmetric/symmetric stretches at ~1520 and 1340 cm⁻¹; ¹H NMR aromatic splitting patterns (e.g., para-substituted nitro groups show doublets at δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges in furan-nitrophenyl coupling be addressed?

Regioselectivity in Suzuki-Miyaura or Ullmann couplings for the furan-nitrophenyl linkage requires careful ligand selection (e.g., Pd(PPh₃)₄) and solvent polarity tuning. Computational DFT studies (e.g., Fukui indices) predict reactive sites, while HPLC-MS monitors intermediate stability. Contradictory yields (e.g., 40% vs. 65%) may arise from competing π-π stacking or steric hindrance .

Q. What computational methods validate experimental structural data?

Density Functional Theory (DFT) optimizes molecular geometry, comparing calculated bond lengths/angles with X-ray data (e.g., C–C mean deviation ≤0.005 Å). Hirshfeld surface analysis identifies non-covalent interactions (e.g., H-bonding, C–H···π), while molecular docking predicts binding modes to biological targets .

Q. How do solvent effects influence the compound’s tautomeric equilibrium?

Polar solvents (DMSO, MeOH) stabilize the enol form via hydrogen bonding, observed via UV-Vis hypsochromic shifts (Δλ ~15 nm). In non-polar solvents (toluene), the keto form dominates, confirmed by ¹³C NMR (C=O signal at δ 190–195 ppm). Conflicting IR data (e.g., O–H stretch presence/absence) require control experiments under inert atmospheres .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may stem from assay conditions (pH, serum proteins). Use orthogonal assays (MTT, caspase-3 activation) and standardized cell lines. For example, marine-derived analogs in T. hemprichii show anti-proliferative activity via ROS pathways, suggesting similar mechanisms for this compound .

Q. How is metal ion complexation used to study the compound’s reactivity?

Chelation with transition metals (Cu²⁺, Fe³⁺) enhances electrophilicity at the nitrile group. UV-Vis titration (e.g., λ shift from 300 to 320 nm) and Job’s plot determine stoichiometry (1:1 or 1:2). Conflicting conductivity data may arise from solvent-dependent ion pairing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.